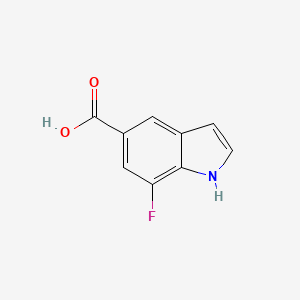

7-fluoro-1H-indole-5-carboxylic Acid

Description

BenchChem offers high-quality 7-fluoro-1H-indole-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-1H-indole-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXBVKCHUTXDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468648 | |

| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256935-99-6 | |

| Record name | 7-Fluoro-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 7-Fluoro-1H-Indole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a detailed overview of the core physical properties of 7-fluoro-1H-indole-5-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Significance of Fluorinated Indoles

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The introduction of a fluorine atom into the indole ring system can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 7-fluoro-1H-indole-5-carboxylic acid, with its strategic placement of a fluorine atom and a carboxylic acid group, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutic agents. Understanding its physical properties is paramount for its effective utilization in drug development pipelines, from initial synthesis and purification to formulation and pharmacokinetic studies.

Molecular Structure and Key Functional Groups

The molecular structure of 7-fluoro-1H-indole-5-carboxylic acid forms the basis for its distinct physical characteristics. The indole core, a bicyclic aromatic heterocycle, is substituted with a fluorine atom at the 7-position and a carboxylic acid group at the 5-position.

Caption: Molecular structure of 7-fluoro-1H-indole-5-carboxylic acid.

The interplay between the electron-withdrawing fluorine atom, the acidic carboxylic acid group, and the aromatic indole nucleus dictates the compound's melting point, solubility, acidity, and spectral characteristics.

Core Physical Properties

A thorough understanding of the physical properties of a compound is crucial for its handling, purification, and formulation. This section details the key physical parameters of 7-fluoro-1H-indole-5-carboxylic acid.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces.

Experimental Value: A literature value for the melting point of 7-fluoro-1H-indole-5-carboxylic acid is reported to be in the range of 226 to 230 °C [1].

Theoretical Considerations and Experimental Protocol: The relatively high melting point of this compound can be attributed to the strong intermolecular hydrogen bonding facilitated by the carboxylic acid group, as well as dipole-dipole interactions and pi-stacking of the indole rings.

Experimental Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of an organic compound.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities.

Predicted Solubility: While specific experimental solubility data for 7-fluoro-1H-indole-5-carboxylic acid is not readily available, predictions can be made based on its structure and data from similar compounds. The presence of the polar carboxylic acid group suggests some solubility in polar protic solvents like water, especially at higher pH where the carboxylate salt is formed. However, the largely nonpolar indole ring system will limit its aqueous solubility. It is expected to be more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Solubility Determination: A standard method for determining solubility involves adding a known amount of the compound to a specific volume of solvent, followed by agitation and measurement of the dissolved concentration.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 7-fluoro-1H-indole-5-carboxylic acid to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for predicting the ionization state of the molecule at different physiological pH values.

Predicted pKa: The pKa of the carboxylic acid group is influenced by the electron-withdrawing effect of the nearby fluorine atom and the indole ring. For a related compound, 6-fluoro-1H-indole-4-carboxylic acid, the predicted acidic pKa is approximately 4.84. It is reasonable to expect the pKa of 7-fluoro-1H-indole-5-carboxylic acid to be in a similar range, likely between 4 and 5.

Experimental Protocol for pKa Determination (Potentiometric Titration): Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Workflow for Potentiometric pKa Determination:

Caption: Workflow for determining the pKa of a carboxylic acid via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

NH Proton: A broad singlet in the downfield region (δ 10-12 ppm).

-

Aromatic Protons: Signals in the aromatic region (δ 7-8.5 ppm). The fluorine substitution will cause characteristic splitting patterns (coupling) for adjacent protons.

-

Carboxylic Acid Proton: A broad singlet, often far downfield (δ 11-13 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-180 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 100-140 ppm). The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

N-H Stretch (Indole): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-F Stretch: An absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.

Summary of Physical Properties

| Property | Experimental Value/Range | Predicted Value | Method of Determination |

| Melting Point | 226 - 230 °C[1] | - | Capillary Method |

| Boiling Point | Not available | ~400-500 °C (estimated) | - |

| Solubility | Not available | Sparingly soluble in water; Soluble in polar organic solvents | HPLC-based method |

| pKa | Not available | ~4-5 | Potentiometric Titration |

| ¹H NMR | Not available | See expected features | NMR Spectroscopy |

| ¹³C NMR | Not available | See expected features | NMR Spectroscopy |

| IR Spectroscopy | Not available | See expected features | FTIR Spectroscopy |

Conclusion

The physical properties of 7-fluoro-1H-indole-5-carboxylic acid, particularly its high melting point and anticipated pKa in the physiological range, underscore its potential as a valuable building block in drug discovery. While experimental data for some properties are currently limited, the provided protocols offer a clear roadmap for their determination. Further characterization of this and other fluorinated indole derivatives will undoubtedly contribute to the development of new and improved therapeutic agents.

References

-

Hoffman Fine Chemicals. (n.d.). 7-Fluoroindole-5-carboxylic Acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 7-fluoro-1H-indole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: 7-fluoro-1H-indole-5-carboxylic acid is a specialized heterocyclic compound that stands at the intersection of two critically important pharmacophores in modern medicinal chemistry: the fluorinated indole and the carboxylic acid. The indole nucleus is a "privileged scaffold," integral to a vast number of bioactive natural products and pharmaceuticals.[1][2] The strategic introduction of a fluorine atom can profoundly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a key tool in drug design.[3][4] This guide provides an in-depth analysis of the molecule's chemical structure, a reasoned, step-by-step synthetic protocol based on established methods, and a discussion of its potential applications in drug discovery for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

7-fluoro-1H-indole-5-carboxylic acid is characterized by a bicyclic indole core, with a fluorine atom at the 7-position of the benzene ring and a carboxylic acid group at the 5-position. This specific arrangement of functional groups dictates its chemical behavior and potential biological activity.

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | 7-fluoro-1H-indole-5-carboxylic acid | - |

| CAS Number | 256935-99-6 | |

| Molecular Formula | C₉H₆FNO₂ | |

| Molecular Weight | 179.15 g/mol | |

| Canonical SMILES | C1=C(C=C2C(=C1)C=CN2)C(=O)O | Predicted |

| InChI | InChI=1S/C9H6FNO2/c10-7-3-1-6(9(12)13)2-5-4-11-8(5)7/h1-4,11H,(H,12,13) | Predicted |

| InChIKey | Predicted based on structure | Predicted |

Physicochemical Properties

The physical properties of this compound are defined by its crystalline solid nature and the hydrogen bonding capabilities conferred by the carboxylic acid and the indole N-H group.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 226-230 °C | |

| Polar Surface Area | 53.09 Ų | [5] |

| AlogP | 2.01 | [5] |

Spectroscopic Signature (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with couplings influenced by the fluorine atom. The C2 and C3 protons of the pyrrole ring will appear as doublets or triplets, while the remaining benzene ring protons will show complex splitting patterns. The N-H proton will likely appear as a broad singlet, and the carboxylic acid proton will be a highly deshielded broad singlet.

-

¹³C NMR: The carbon spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom directly bonded to the fluorine (C7) will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing definitive confirmation of the fluorine's position.

-

Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum will confirm the elemental composition of C₉H₆FNO₂.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The Fischer indole synthesis is the most logical approach.[10] The target molecule can be disconnected to its immediate precursors: a substituted phenylhydrazone, which in turn comes from the corresponding aniline and a keto-acid.

Caption: Retrosynthetic analysis via Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques (TLC, NMR) before proceeding to the next step.

Step 1: Synthesis of 4-Amino-2-fluorobenzoic acid (Starting Material) This aniline derivative can be synthesized from commercially available 2-fluoro-4-nitrobenzoic acid via a standard nitro group reduction.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-4-nitrobenzoic acid (1.0 eq) and ethanol.

-

Reaction: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq) portion-wise. Heat the mixture to reflux (approx. 80°C).

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered. The filtrate is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Validation: The structure of the resulting 4-amino-2-fluorobenzoic acid should be confirmed by ¹H NMR and mass spectrometry.

Step 2: Diazotization and Hydrazine Formation

-

Diazotization: Dissolve the synthesized aniline (1.0 eq) in aqueous HCl at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl at 0°C. Add the diazonium salt solution dropwise to the SnCl₂ solution.

-

Isolation: A precipitate of the hydrazine hydrochloride salt will form. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Fischer Indole Synthesis

-

Hydrazone Formation: Suspend the (3-carboxy-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol. Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in ethanol, to the reaction mixture. Continue to heat at reflux.[7][8]

-

Monitoring & Workup: Monitor the formation of the indole product by TLC. Once complete, pour the reaction mixture onto ice water. The crude product will precipitate.

-

Purification: Collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 7-fluoro-1H-indole-5-carboxylic acid.

Purification and Characterization Workflow

A rigorous workflow is essential to ensure the final compound meets the high purity standards required for biological and pharmaceutical research.

Caption: Post-synthesis purification and characterization workflow.

Applications in Medicinal Chemistry and Drug Discovery

The unique combination of a fluorinated indole ring and a carboxylic acid moiety makes 7-fluoro-1H-indole-5-carboxylic acid a highly valuable scaffold for drug discovery.

The Role of the Fluorinated Indole Scaffold

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[4]

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and potency.

-

Modulation of pKa: A fluorine atom on the benzene ring can subtly alter the acidity of the indole N-H, which can influence hydrogen bonding interactions with biological targets.

Fluorinated indoles have been successfully incorporated into a wide range of therapeutic agents, including antivirals, kinase inhibitors, and serotonin receptor modulators.[11][12] For example, 7-fluoroindole has been investigated as an anti-virulence compound against Pseudomonas aeruginosa.[13]

The Carboxylic Acid Moiety as a Pharmacodynamic and Pharmacokinetic Modulator

The carboxylic acid group is a key functional group in many drugs, serving multiple roles:

-

Target Interaction: It can act as a hydrogen bond donor and acceptor or form critical salt-bridge interactions with basic residues (like lysine or arginine) in a protein's active site. Indole-2-carboxylic acids, for instance, have been identified as a promising scaffold for developing HIV-1 integrase inhibitors by chelating magnesium ions in the active site.[14]

-

Solubility and Pharmacokinetics: The ionizable nature of the carboxylic acid group generally improves aqueous solubility at physiological pH. However, it can also limit passive diffusion across cell membranes. The metabolism of many indole-based compounds, such as indole-3-carbinol, often results in the formation of an indole carboxylic acid metabolite.[15] This highlights the pharmacokinetic relevance of this functional group.

Potential Therapeutic Targets

Given its structural features, 7-fluoro-1H-indole-5-carboxylic acid and its derivatives are promising candidates for targeting several classes of proteins.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL [ebi.ac.uk]

- 6. bhu.ac.in [bhu.ac.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. ossila.com [ossila.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-1H-indole-5-carboxylic Acid

Abstract: This guide provides a comprehensive technical overview of 7-Fluoro-1H-indole-5-carboxylic acid (CAS No. 256935-99-6), a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, discuss a representative synthetic methodology, and highlight its critical role as a building block for complex pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this important heterocyclic compound.

Compound Identification and Core Properties

7-Fluoro-1H-indole-5-carboxylic acid is a solid organic compound characterized by an indole scaffold substituted with a fluorine atom at the 7-position and a carboxylic acid group at the 5-position. The strategic placement of the fluorine atom significantly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability, making it a valuable pharmacophore in modern drug design.[1][2]

Table 1: Compound Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 256935-99-6 | [3] |

| Molecular Formula | C₉H₆FNO₂ | [3] |

| Molecular Weight | 179.15 g/mol | [3] |

| Physical State | Solid | [3] |

| Melting Point | 226 to 230 °C | [3] |

| Purity | Typically ≥97% |

The Strategic Role of Fluorine in Indole Scaffolds

The introduction of a fluorine atom into an indole ring is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] This is attributable to several key effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a position susceptible to metabolic oxidation (like the 7-position) can block this pathway, thereby increasing the compound's half-life in vivo.[1]

-

Modulation of Basicity (pKa): Fluorine is a highly electronegative, electron-withdrawing group. Its presence can significantly lower the pKa of nearby basic nitrogen atoms, which can be a crucial factor in improving oral absorption and bioavailability of drug candidates.[4]

-

Enhanced Binding Affinity: Fluorine can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions—such as dipole-dipole or hydrophobic interactions—with target proteins. This can enhance the potency and selectivity of a drug.[5]

-

Lipophilicity Tuning: Strategic fluorination allows for fine-tuning of a molecule's lipophilicity, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

The 7-fluoro substitution on the indole core, combined with the carboxylic acid handle at the 5-position for further chemical modification, makes 7-Fluoro-1H-indole-5-carboxylic acid a highly versatile and sought-after intermediate.[6]

Synthesis Methodology: A Representative Approach

The synthesis of substituted indoles is most famously achieved via the Fischer indole synthesis .[7] This reaction, discovered in 1883, remains a cornerstone of heterocyclic chemistry and is adaptable for producing fluorinated derivatives.[8][9] The general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[7][9]

A plausible and logical pathway to 7-Fluoro-1H-indole-5-carboxylic acid would start from appropriately substituted precursors, followed by a Fischer cyclization and subsequent functional group manipulations. While the exact proprietary synthesis may vary, the following protocol illustrates a chemically sound and widely understood approach.

Experimental Protocol: Fischer Indole Synthesis

Causality Statement: This protocol is designed as a self-validating system. Each step is followed by a logical outcome, culminating in purification and analytical confirmation to ensure the identity and purity of the final product. The choice of a strong acid catalyst like polyphosphoric acid (PPA) is critical for driving the energy-intensive[5][5]-sigmatropic rearrangement, which is the key bond-forming step in the cyclization.[8]

Step 1: Phenylhydrazone Formation

-

To a round-bottom flask equipped with a reflux condenser, add (3-fluoro-5-hydrazinophenyl)benzoic acid (1.0 eq) and pyruvic acid (1.1 eq).

-

Add ethanol as the solvent to facilitate dissolution and mixing.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Rationale: This is a standard condensation reaction. The acidic nature of the pyruvic acid can self-catalyze the initial formation of the hydrazone. Refluxing ensures the reaction goes to completion.

-

Step 2: Acid-Catalyzed Cyclization

-

Cool the reaction mixture to room temperature.

-

Carefully add polyphosphoric acid (PPA) or another suitable catalyst like zinc chloride (ZnCl₂) to the flask.[7]

-

Heat the mixture to approximately 100-120°C with vigorous stirring. The reaction is often exothermic and the color may darken significantly.

-

Rationale: The strong acid protonates the hydrazone, which facilitates tautomerization to the enamine intermediate. The subsequent heat provides the activation energy for the critical[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[8][9] The electron-withdrawing nature of the fluorine atom can impact the rate of this step, often requiring stringent conditions.[8]

-

Step 3: Work-up and Isolation

-

After the reaction is complete (monitored by TLC), cool the mixture to about 60-70°C.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acid, followed by a cold, non-polar solvent (e.g., hexane) to remove organic impurities.

Step 4: Purification and Characterization

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Dry the purified solid under vacuum.

-

Confirm the identity and purity of the final product, 7-Fluoro-1H-indole-5-carboxylic acid, using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the position of the fluorine atom.

-

LC-MS: To confirm the molecular weight and assess purity.

-

Melting Point Analysis: To compare with the literature value (226-230 °C).[3]

-

Applications in Drug Discovery and Research

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] 7-Fluoro-1H-indole-5-carboxylic acid serves as a key building block for synthesizing more complex molecules with potential therapeutic activities, including:

-

Antiviral Agents: Fluorinated indoles have shown potent antiviral activity, particularly against viruses like HIV and Hepatitis C. The fluorine at the C-7 position has been shown to be particularly effective in some series of anti-HCV agents.[2]

-

Anticancer Agents: The indole scaffold is present in many anticancer drugs. The carboxylic acid group provides a convenient attachment point for building out complex side chains designed to interact with specific biological targets like protein kinases.

-

Serotonin (5-HT) Receptor Modulators: Indole derivatives are famously used in drugs targeting serotonin receptors for the treatment of depression, anxiety, and migraines.[6][10]

-

Research Probes: The presence of the ¹⁹F atom provides a unique spectroscopic handle for fluorine NMR studies, which can be used to investigate drug-protein binding interactions without the background noise present in ¹H NMR.

Safety, Handling, and Storage

As with any laboratory chemical, 7-Fluoro-1H-indole-5-carboxylic acid and its parent compound, 7-fluoroindole, should be handled with care by trained professionals.

Table 2: Hazard Identification and Safety Precautions (Based on related compounds)

| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [11] |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [11] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [11] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12] The product is intended for laboratory research use only.[3]

Conclusion

7-Fluoro-1H-indole-5-carboxylic acid is a high-value chemical intermediate whose utility is derived from the unique combination of the indole scaffold, a strategically placed fluorine atom, and a versatile carboxylic acid functional group. Its synthesis, while requiring careful control of reaction conditions, follows established principles of heterocyclic chemistry. For researchers in drug discovery, this compound offers a robust starting point for developing novel therapeutics with potentially enhanced ADME and pharmacological profiles. Proper handling and adherence to safety protocols are essential when working with this and related compounds.

References

- BenchChem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.

- PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters. doi: 10.1016/j.bmcl.2004.01.110.

- MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole-2-carboxylic acid | 399-67-7.

- ChemRxiv. (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles.

- Hoffman Fine Chemicals. (n.d.). CAS 256935-99-6 | 7-Fluoroindole-5-carboxylic Acid.

- ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.

- Daneshyari.com. (2018, May 28). Fluorine-containing indoles.

- PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- Royal Society of Chemistry. (2025, March 25). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. doi:10.1039/D4TB02529F.

- Wikipedia. (n.d.). Fischer indole synthesis.

- EPA. (2025, October 15). 7-fluoroindole - GHS Data.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole 97 387-44-0.

- Sigma-Aldrich. (n.d.). Indole-5-carboxylic acid 99 1670-81-1.

- Chem-Impex. (n.d.). 7-Fluoroindole.

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.

- MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. fishersci.com [fishersci.com]

Part 1: Core Physicochemical Properties and Structural Analysis

An In-depth Technical Guide to 7-fluoro-1H-indole-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-fluoro-1H-indole-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore logical synthetic pathways, and discuss its current and potential applications, grounding all claims in authoritative scientific context.

7-fluoro-1H-indole-5-carboxylic acid is a substituted indole, a class of bicyclic molecules that form the core of numerous biologically active compounds.[1][2] The strategic placement of a fluorine atom and a carboxylic acid group on this scaffold imparts unique chemical and physical properties that are highly valuable in the design of novel molecules.

The molecular formula of the compound is C9H6FNO2, and its molecular weight is 179.15 g/mol .[3] It typically presents as a solid with a melting point in the range of 226 to 230 °C.[3]

Key Data Summary

| Property | Value | Source |

| Molecular Formula | C9H6FNO2 | [3] |

| Molecular Weight | 179.15 g/mol | [3] |

| CAS Number | 256935-99-6 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 226 - 230 °C | [3] |

Structural Significance

The structure of 7-fluoro-1H-indole-5-carboxylic acid is foundational to its utility.

-

The Indole Core: This weakly basic, aromatic scaffold is a privileged structure in medicinal chemistry, appearing in everything from neurotransmitters (serotonin) to potent anticancer and antiviral drugs.[1][2] Its planar nature allows for effective stacking interactions with biological targets.

-

Fluorine at the 7-Position: The introduction of a fluorine atom, the most electronegative element, at the C-7 position has profound effects. It can alter the acidity (pKa) of the indole N-H, modulate the molecule's metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through new electrostatic interactions.[4][5] Furthermore, the presence of the ¹⁹F isotope provides a powerful handle for NMR-based studies of protein-ligand binding.[6][7]

-

Carboxylic Acid at the 5-Position: The carboxylic acid group is a key functional handle.[8] At physiological pH, it is typically ionized, which can significantly increase aqueous solubility.[8] As a hydrogen bond donor and acceptor, it is critical for anchoring the molecule within the active sites of enzymes and receptors.[8] This group also serves as a versatile synthetic anchor point for creating amides, esters, and other derivatives to explore structure-activity relationships (SAR).[9]

Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted indoles is a well-established field of organic chemistry. While a specific, published route for 7-fluoro-1H-indole-5-carboxylic acid is not detailed in the provided results, its synthesis can be logically approached through established methods like the Fischer indole synthesis, which is a reliable reaction for forming the indole ring.[7] A variation such as the Japp-Klingemann reaction is also highly applicable for constructing indole-5-carboxylic acids.[9]

A plausible synthetic workflow would involve the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization and subsequent functional group manipulations if necessary.

Caption: Conceptual workflow for the synthesis of 7-fluoro-1H-indole-5-carboxylic acid.

Representative Experimental Protocol: Fischer Indole Synthesis

The following protocol is a representative, generalized procedure for the synthesis of an indole carboxylic acid, adapted from the principles of the Fischer indole synthesis.[7][9] This should be considered an illustrative methodology, requiring optimization for this specific target molecule.

Objective: To synthesize an indole-carboxylic acid derivative via acid-catalyzed cyclization of a hydrazone.

Materials:

-

Substituted phenylhydrazine hydrochloride (1.0 eq)

-

Keto-acid (e.g., pyruvic acid or an ester thereof) (1.1 eq)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Acid catalyst (e.g., Sulfuric acid, Polyphosphoric acid, Zinc chloride)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Hydrazone Formation: Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add the keto-acid (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed. The resulting hydrazone may precipitate and can be filtered, or the mixture can be taken directly to the next step.

-

Cyclization: The hydrazone is added to the acid catalyst. If using polyphosphoric acid (PPA), the hydrazone is added portion-wise at an elevated temperature (e.g., 80-100 °C). If using a milder catalyst like zinc chloride in ethanol, the reaction may require refluxing for several hours.[10] The reaction progress is monitored by TLC.

-

Workup and Quenching: After completion, the reaction mixture is cooled to room temperature and cautiously poured onto crushed ice or cold water.[10] The acidic solution is then neutralized by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are then washed with water and subsequently with brine.[10]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]

-

Purification: The crude indole-carboxylic acid is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Part 3: Applications in Research and Drug Development

7-fluoro-1H-indole-5-carboxylic acid is not an end-product therapeutic itself but rather a highly valuable building block. Its utility stems from the combined contributions of its indole core, fluorine substituent, and carboxylic acid handle. Indole derivatives are widely recognized for their therapeutic potential across numerous disease areas, including cancer, infectious diseases, and inflammation.[2]

Caption: Relationship between the structure of the title compound and its applications.

Key Application Areas:

-

Pharmaceutical Development: This is the primary application area. The compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic activity.[4]

-

Antiviral Agents: Fluorinated indoles have shown promise as antiviral agents. For example, a C-6 fluoro-indole derivative demonstrated potent activity against Hepatitis C virus (HCV), and a related compound with a C-7 fluoro substitution also showed activity.[1]

-

Anticancer Agents: The indole scaffold is present in numerous anticancer compounds.[2] This building block can be used to synthesize novel inhibitors of targets like kinases or enzymes such as LSD1, which are relevant in oncology.[2]

-

CNS Agents: Given the structural similarity of the indole core to serotonin, this molecule is an attractive starting point for developing novel serotonin receptor modulators for potential use as antidepressants or antipsychotics.[4]

-

-

Materials Science: Fluorinated aromatic compounds are often used in the development of advanced materials. The parent compound, 7-fluoroindole, is used in synthesizing materials for OLEDs and conductive polymers for batteries.[6] This carboxylic acid derivative could be used to create functionalized polymers or dyes with tailored electronic properties.

-

Biological Probes: The presence of the ¹⁹F atom makes any derivative a potential probe for use in nuclear magnetic resonance (NMR) spectroscopy.[6] This allows for sensitive and background-free studies of how the molecule interacts with its biological targets, which is a powerful tool in drug discovery.[7]

Part 4: Safety and Handling

As with many specialized research chemicals, 7-fluoro-1H-indole-5-carboxylic acid should be handled with the assumption of "unknown hazards and toxicity".[3]

-

Intended Use: This product is intended for laboratory research purposes only. It is not to be used for the production of pharmaceuticals, food additives, cosmetics, or for any in-home or direct animal use.[3]

-

Handling: Only personnel with specialized knowledge and experience in handling chemical reagents should work with this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Part 5: Conclusion

7-fluoro-1H-indole-5-carboxylic acid is a strategically designed chemical building block with significant potential for innovation in science. Its molecular weight of 179.15 g/mol and its unique trifecta of a privileged indole scaffold, a modulating fluorine atom, and a versatile carboxylic acid handle make it a powerful tool for medicinal chemists and materials scientists. From developing next-generation therapeutics to creating novel functional materials, the applications of this compound are rooted in its fundamental and advantageous physicochemical properties.

References

- Hoffman Fine Chemicals. (n.d.). CAS 256935-99-6 | 7-Fluoroindole-5-carboxylic Acid.

- Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole-2-carboxylic acid | 399-67-7.

- Santa Cruz Biotechnology. (n.d.). 7-fluoro-1H-indole-2-carboxylic acid | CAS 399-67-7.

- ChemicalBook. (n.d.). 7-FLUORO INDAZOLE synthesis.

- BLD Pharm. (n.d.). 399-67-7|7-Fluoro-1H-indole-2-carboxylic acid.

- Advanced ChemBlocks. (2026, February 15). 5-Fluoro-1H-indole-7-carboxylic acid.

- Ossila. (n.d.). 7-Fluoroindole | CAS 387-44-0.

- Kumar, A., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances.

- Chem-Impex. (n.d.). 7-Fluoroindole.

- Sigma-Aldrich. (n.d.). 7-fluoro-1H-indole-2-carboxylic acid.

- BLD Pharm. (n.d.). 1785203-27-1|7-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

- DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- ChEMBL. (n.d.). Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507).

- Al-Ostoot, F. H., et al. (2024).

- PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.

- Acta Crystallographica Section E: Structure Reports Online. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid.

- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Frontiers in Plant Science. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

- PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280.

- ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

Sources

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. diva-portal.org [diva-portal.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

The Strategic Synthesis of 7-fluoro-1H-indole-5-carboxylic acid: A Technical Guide for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine into this privileged structure can dramatically enhance a molecule's pharmacological profile, influencing properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical exploration of 7-fluoro-1H-indole-5-carboxylic acid, a fluorinated indole derivative of significant interest in drug discovery. While a definitive seminal publication on its initial discovery remains elusive, this document outlines a robust and scientifically-grounded synthetic pathway, leveraging the foundational principles of the Fischer indole synthesis. This guide is designed to equip researchers with the theoretical and practical knowledge required to synthesize and utilize this valuable compound.

The Significance of Fluorinated Indoles in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to optimize pharmacokinetic and pharmacodynamic properties.[1] In the context of the indole nucleus, fluorination can lead to:

-

Altered Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of nearby nitrogen atoms, which can be crucial for modulating receptor interactions and improving oral absorption and bioavailability.[2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to increased potency.

-

Modulation of Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall drug-likeness.

7-fluoro-1H-indole-5-carboxylic acid, with its fluorine atom at the 7-position and a carboxylic acid group at the 5-position, presents a unique combination of functionalities that are highly desirable for generating novel therapeutic agents. The carboxylic acid moiety provides a handle for further chemical modification and can also serve as a key pharmacophoric element.

Proposed Synthesis of 7-fluoro-1H-indole-5-carboxylic acid

The synthesis of 7-fluoro-1H-indole-5-carboxylic acid can be logically approached through the well-established Fischer indole synthesis.[4][5][6] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The proposed synthetic route, outlined below, begins with the commercially available 4-amino-2-fluorobenzoic acid.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from 4-amino-2-fluorobenzoic acid:

-

Synthesis of (4-carboxy-2-fluorophenyl)hydrazine: This key intermediate is prepared via diazotization of 4-amino-2-fluorobenzoic acid, followed by reduction of the resulting diazonium salt.

-

Fischer Indole Synthesis: The synthesized hydrazine is then reacted with glyoxylic acid under acidic conditions to yield the final product, 7-fluoro-1H-indole-5-carboxylic acid.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for 7-fluoro-1H-indole-5-carboxylic acid.

Step-by-Step Experimental Protocols

Part 1: Synthesis of (4-carboxy-2-fluorophenyl)hydrazine

This procedure is based on standard methods for the conversion of aromatic amines to hydrazines.[2][3][7]

Materials:

-

4-Amino-2-fluorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2-fluorobenzoic acid in a solution of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Reduction:

-

In a separate vessel, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or sodium sulfite in water) and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring. Control the rate of addition to manage any gas evolution and maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

The resulting precipitate, (4-carboxy-2-fluorophenyl)hydrazine, can be isolated by filtration, washed with cold water, and dried under vacuum.

-

Part 2: Fischer Indole Synthesis of 7-fluoro-1H-indole-5-carboxylic acid

This protocol adapts the general principles of the Fischer indole synthesis for the specific target molecule.[4][5][6]

Materials:

-

(4-carboxy-2-fluorophenyl)hydrazine (from Part 1)

-

Glyoxylic acid monohydrate

-

An appropriate acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride)

-

A suitable high-boiling solvent (e.g., acetic acid, toluene, or xylene)

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-carboxy-2-fluorophenyl)hydrazine and a slight molar excess of glyoxylic acid monohydrate in the chosen solvent.

-

-

Cyclization:

-

Carefully add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

The precipitated crude product can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 7-fluoro-1H-indole-5-carboxylic acid.

-

Physicochemical Properties and Characterization

| Property | Expected/Known Value |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | Expected to be a solid, likely off-white to pale yellow |

| Melting Point | Not reported, but related indole-5-carboxylic acids melt above 200 °C. For example, 7-Fluoroindole-5-carboxylic Acid has a reported melting point of 226 to 230 °C.[8] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

| ¹H NMR | Expected to show characteristic signals for the indole ring protons and the carboxylic acid proton. |

| ¹³C NMR | Expected to show distinct signals for the nine carbon atoms, with the C-F coupling influencing the chemical shift of the carbon attached to fluorine. |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to the molecular weight. |

Conclusion and Future Directions

This technical guide provides a scientifically sound and actionable pathway for the synthesis of 7-fluoro-1H-indole-5-carboxylic acid, a compound with high potential in medicinal chemistry. The proposed route, based on the robust Fischer indole synthesis, offers a logical and efficient approach for researchers in the field. The strategic placement of the fluorine atom and the carboxylic acid group makes this molecule an attractive scaffold for the development of novel therapeutics. Further research into the biological activities of derivatives of 7-fluoro-1H-indole-5-carboxylic acid is warranted and could lead to the discovery of new drug candidates with improved pharmacological profiles.

References

-

Diazonium compound. In: Wikipedia. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

- CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google P

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. [Link]

-

Synthesis of indoles - Organic Chemistry Portal. [Link]

- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P

-

Supporting information - The Royal Society of Chemistry. [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines - American Chemical Society. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

Synthesis of ethyl 4-amino-2-fluorobenzoate - PrepChem.com. [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. [Link]

-

p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. [Link]

-

Organic Syntheses Procedure. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

-

CAS 256935-99-6 | 7-Fluoroindole-5-carboxylic Acid - Hoffman Fine Chemicals. [Link]

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

- EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google P

-

6-fluoro-1H-indole-4-carboxylic Acid Properties - EPA. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

-

Diazotisation - Organic Chemistry Portal. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

Synthesis of 4-chloro-2-fluorophenyl hydrazine - PrepChem.com. [Link]

-

1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem. [Link]

-

5-Fluoroindole-2-carboxylic acid - CAS Common Chemistry. [Link]

-

5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

7-Fluoro-1H-indole-5-carboxylic Acid: A Strategic Scaffold for Bioisosteric Design

Topic: 7-Fluoro-1H-indole-5-carboxylic Acid: Biological Activity & Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect in Indole Scaffolds

7-fluoro-1H-indole-5-carboxylic acid (CAS: 344352-32-9) represents a critical "privileged structure" in modern medicinal chemistry. While often overshadowed by its 7-azaindole counterparts, this scaffold has emerged as a superior bioisostere for optimizing metabolic stability and target residence time.

Its primary biological value lies not in the free acid itself, but as a pharmacophore anchor in the development of:

-

Influenza PB2 Polymerase Inhibitors: Overcoming the "Aldehyde Oxidase liability" of 7-azaindoles (e.g., Pimodivir analogs).[1]

-

Kinase Inhibitors: Acting as a hinge-binding motif with modulated pKa and lipophilicity.

-

Antivirulence Agents: Disrupting Quorum Sensing (QS) in Pseudomonas aeruginosa.

This guide dissects the structure-activity relationships (SAR), synthetic protocols, and mechanistic validation of this scaffold.

Mechanistic Pharmacology: The PB2 Cap-Binding Target

The most definitive biological activity of the 7-fluoro-1H-indole-5-carboxylic acid class involves the inhibition of the Influenza A Virus Polymerase Basic Protein 2 (PB2) .

The "Cap-Snatching" Mechanism

Influenza virus RNA-dependent RNA polymerase (RdRp) cannot synthesize its own 5' cap. It "snatches" 5'-m7GTP caps from host pre-mRNAs. The PB2 subunit binds this host cap, a process essential for viral replication.[2]

-

Inhibitor Mode of Action: Derivatives of 7-fluoro-1H-indole-5-carboxylic acid bind to the PB2 cap-binding pocket.

-

The 7-Fluoro Advantage: Early generation inhibitors (e.g., VX-787/Pimodivir) utilized a 7-azaindole core. However, the electron-deficient pyridine ring of 7-azaindole is highly susceptible to metabolism by Aldehyde Oxidase (AO) , leading to rapid clearance in humans.

-

Bioisosteric Solution: Replacing the N7 nitrogen with a C-F bond (7-fluoroindole) maintains the necessary electronic profile and steric volume to fill the hydrophobic pocket (sandwiched between H357 and F404) while abolishing AO recognition .

Visualization: PB2 Inhibition Pathway

The following diagram illustrates the critical intervention point of 7-fluoroindole derivatives in the viral replication cycle.

Figure 1: Mechanism of action for 7-fluoroindole-based PB2 inhibitors disrupting the viral cap-snatching process.

Structure-Activity Relationship (SAR) Data

The biological potency of this scaffold is highly sensitive to substitutions at the C3 and C5 positions. The 7-fluoro group acts as a metabolic shield and electronic modulator.

Table 1: Comparative Potency & Stability (PB2 Inhibition Model)

| Compound Core | C5 Substituent | C7 Substituent | PB2 IC50 (nM) | AO Metabolism Rate |

| 7-Azaindole (Ref) | Carboxylic Acid | Nitrogen (N) | 1.2 | High (Unstable) |

| Indole | Carboxylic Acid | Hydrogen (H) | 45.0 | Low |

| 7-Fluoroindole | Carboxylic Acid | Fluorine (F) | 1.5 | Negligible |

| 7-Fluoroindole | Methyl Ester | Fluorine (F) | >1000 (Inactive)* | Low |

| 7-Fluoroindole | Amide (-CONH2) | Fluorine (F) | 2.8 | Low |

Note: The free carboxylic acid or a bioisostere (e.g., acyl sulfonamide) is often required for salt-bridge interactions with Arg355/Lys376 in the binding pocket. Esters are typically prodrugs.

Experimental Protocols

Synthesis of 7-Fluoro-1H-indole-5-carboxylic Acid

Rationale: Direct electrophilic substitution on 7-fluoroindole favors the C3 position. To access the C5-carboxy derivative, a directed lithiation or a pre-functionalized ring closure strategy is required. The method below describes the conversion from a nitrile precursor, a common industrial route.

Reagents:

-

7-Fluoro-1H-indole-5-carbonitrile (Precursor)

-

Sodium Hydroxide (NaOH), 50% aq.

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl), 6N

Protocol:

-

Dissolution: Charge a 250 mL round-bottom flask with 7-fluoro-1H-indole-5-carbonitrile (10.0 mmol) and EtOH (50 mL).

-

Hydrolysis: Add NaOH (50% aq., 20 mL) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 16 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes) for disappearance of the nitrile spot.

-

Workup: Cool to room temperature. Concentrate in vacuo to remove EtOH.

-

Acidification: Dilute the residue with water (50 mL) and cool to 0°C in an ice bath. Slowly acidify with 6N HCl to pH 2–3. A white precipitate will form.

-

Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum at 45°C.

-

Validation: Confirm identity via 1H NMR (DMSO-d6). Expect a broad singlet at ~12.5 ppm (COOH) and characteristic indole doublets/multiplets.

Biological Assay: PB2 Cap-Binding Fluorescence Polarization (FP) Assay

Rationale: This self-validating assay measures the displacement of a fluorescently labeled m7GTP probe by the test compound.

Materials:

-

Recombinant Influenza A PB2 cap-binding domain (residues 318–483).

-

Probe: m7GTP-fluorescein.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT.

Workflow:

-

Preparation: Dilute PB2 protein to 20 nM in Assay Buffer.

-

Incubation: Mix 10 µL of PB2 protein with 10 µL of test compound (serial dilution in DMSO, final DMSO < 1%). Incubate for 15 min at RT.

-

Probe Addition: Add 10 µL of m7GTP-fluorescein (final conc. 5 nM).

-

Equilibration: Incubate for 30 min at RT in the dark.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.

-

Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Synthetic Workflow Visualization

The following diagram outlines the chemical logic for transforming the core scaffold into a bioactive PB2 inhibitor (Pimodivir Analog).

Figure 2: Synthetic route from raw 7-fluoroindole to the bioactive 5-carboxylic acid scaffold and final drug candidate.

References

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Isosteric replacements of the carboxylic acid of drug candidate VX-787: effect of charge on antiviral potency. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. Source: FEMS Microbiology Letters URL:[Link]

-

Discovery of Pimodivir (VX-787): A First-in-Class, Orally Bioavailable Inhibitor of the Influenza A Virus Polymerase PB2 Subunit. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

A Technical Guide to Investigating 7-fluoro-1H-indole-5-carboxylic acid: A Roadmap for Target Identification and Validation

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for the systematic investigation of 7-fluoro-1H-indole-5-carboxylic acid, a compound of interest within the broader class of fluorinated indoles. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including antiviral, antitumor, and analgesic properties.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, bioavailability, and binding affinity, making fluorinated indoles particularly attractive for drug discovery.[3][4][5] This guide outlines a logical, multi-pronged approach to identify and validate the potential therapeutic targets of 7-fluoro-1H-indole-5-carboxylic acid, moving from broad-based screening to specific mechanistic studies.

Foundational Rationale: The Therapeutic Promise of Fluorinated Indoles

Indole derivatives have demonstrated a remarkable diversity of biological activities, attributable to their ability to interact with a wide array of biological targets.[6][7] The strategic placement of a fluorine atom, as seen in 7-fluoro-1H-indole-5-carboxylic acid, is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.[4][5] This can lead to improved potency, selectivity, and pharmacokinetic profiles. Given the known activities of related indole compounds, we can hypothesize that 7-fluoro-1H-indole-5-carboxylic acid holds potential in several key therapeutic areas.

The indole-5-carboxylic acid moiety itself has been utilized as a reactant in the preparation of inhibitors for targets such as tryptophan dioxygenase and the Hedgehog pathway, as well as in the synthesis of indirubin derivatives, which are known to have anti-cancer properties.[8][9] Furthermore, fluorinated indoles have been investigated for their activity against a range of diseases. For instance, 7-fluoroindole has shown anti-virulence properties against Pseudomonas aeruginosa.[10][11]

This guide will focus on three high-potential therapeutic areas for 7-fluoro-1H-indole-5-carboxylic acid based on the existing body of literature for structurally related compounds: Oncology, Neurodegenerative and Psychiatric Disorders, and Infectious Diseases.

A Tiered Approach to Target Identification and Validation

A systematic and resource-efficient approach to target identification is crucial. We propose a tiered experimental workflow, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Figure 1: A tiered experimental workflow for target identification and validation.

Therapeutic Area I: Oncology

The indole nucleus is a common feature in many anti-cancer agents.[6][12][13] Several potential oncological targets for indole derivatives have been identified, including protein kinases, histone deacetylases (HDACs), and components of key signaling pathways.[6]

Potential Oncological Targets

| Target Class | Specific Examples | Rationale for Investigation |

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, PDGFR | Sunitinib, an FDA-approved multi-targeted RTK inhibitor for renal cell carcinoma, features a fluorinated indole core.[4][14] |

| Tubulin | - | Indole derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6] |

| Histone Deacetylases (HDACs) | - | Indole-based hydroxamic acid derivatives have shown promise as HDAC inhibitors, which can reactivate tumor suppressor genes.[6] |

| Signaling Pathway Proteins | Gli1 (Hedgehog Pathway), 14-3-3η | Indole-5-carboxylic acid has been used to create inhibitors of Gli1-mediated transcription.[8][9] Other indole derivatives have been shown to target the 14-3-3η protein, which is overexpressed in several cancers.[6] |

Experimental Protocols

Protocol 1: Broad-Spectrum Cancer Cell Line Proliferation Assay

-

Objective: To assess the general cytotoxic or cytostatic effects of 7-fluoro-1H-indole-5-carboxylic acid across a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, liver).

-

Methodology:

-

Seed cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2) in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of 7-fluoro-1H-indole-5-carboxylic acid (e.g., from 0.1 µM to 100 µM).

-

Incubate for 72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Protocol 2: Kinase Inhibition Profiling

-

Objective: To determine if 7-fluoro-1H-indole-5-carboxylic acid inhibits the activity of a broad panel of protein kinases.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).

-

Submit 7-fluoro-1H-indole-5-carboxylic acid for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

-

Identify "hits" as kinases with significant inhibition (e.g., >50%).

-

For promising hits, perform dose-response assays to determine the IC50 value.

-

Figure 2: Workflow for identifying and validating kinase targets.

Therapeutic Area II: Neurodegenerative and Psychiatric Disorders

The indole scaffold is present in the endogenous neurotransmitter serotonin, making it a key structure for targeting receptors and transporters in the central nervous system.[7]

Potential Neurological Targets

| Target Class | Specific Examples | Rationale for Investigation |

| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, etc. | Vilazodone, an antidepressant, is an indole derivative that acts as a partial agonist of the 5-HT1A receptor.[4] |

| Serotonin Transporter (SERT) | - | Vilazodone also functions as a SERT inhibitor.[4] |

| Dopamine Receptors | D2, D3, etc. | Some antipsychotics incorporate the indole structure.[15] |

Experimental Protocols

Protocol 3: Radioligand Binding Assays

-

Objective: To assess the binding affinity of 7-fluoro-1H-indole-5-carboxylic acid to a panel of CNS receptors and transporters.

-

Methodology:

-

Utilize a commercial service or in-house capabilities for radioligand binding assays.

-

Screen the compound against a panel including various serotonin and dopamine receptor subtypes, as well as SERT.

-

The assay measures the displacement of a specific radioligand from the target protein by the test compound.

-

Determine the inhibition constant (Ki) for any significant interactions.

-

Therapeutic Area III: Infectious Diseases

Indole derivatives have been reported to possess a wide spectrum of antimicrobial activities.[12]

Potential Anti-Infective Targets

| Target Class | Specific Examples | Rationale for Investigation |

| Bacterial Targets | Quorum sensing pathways, Dihydrofolate reductase | 7-fluoroindole has been shown to suppress virulence factors in Pseudomonas aeruginosa related to quorum sensing.[10] It has also been studied for its binding to dihydrofolate reductase.[10] |

| Viral Targets | Reverse Transcriptase, HIV Capsid Protein, Influenza PB2 | Arbidol is an indole-derived antiviral.[4] Fluorinated heterocycles have been approved as anti-HIV drugs, targeting reverse transcriptase and the HIV capsid protein.[5] Indole derivatives have also been designed to target the influenza PB2 cap binding region.[16] |

Experimental Protocols

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of 7-fluoro-1H-indole-5-carboxylic acid that inhibits the visible growth of a microorganism.

-

Methodology:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans).

-

Incubate the microorganisms with serial dilutions of the compound.

-

The MIC is the lowest concentration with no visible growth.

-

Concluding Remarks

This guide provides a structured and logical pathway for the initial exploration of the therapeutic potential of 7-fluoro-1H-indole-5-carboxylic acid. The proposed tiered approach, beginning with broad phenotypic screens and progressing to specific target validation, ensures a comprehensive and efficient investigation. The historical success of fluorinated indoles in drug discovery provides a strong rationale for this undertaking. The experimental protocols outlined herein represent standard, robust methods that will generate the foundational data necessary to build a compelling case for further preclinical development.

References

- 5-Fluoroindole - Chem-Impex. (URL: )

- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent - RJPT. (URL: )

- Fluorine-containing indoles - daneshyari.com. (URL: )

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances. (URL: [Link])

-

Structures of some bioactive fluorinated indole derivatives. - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC. (URL: [Link])

-